molecular formula C20H19N3O3 B2686922 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105198-14-8

4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2686922
CAS No.: 1105198-14-8
M. Wt: 349.39
InChI Key: IDGCMUGISCGCCE-UHFFFAOYSA-N
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Description

4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazines and oxadiazoles. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an oxadiazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the oxadiazole ring followed by the construction of the benzoxazine moiety. Key steps may involve cyclization reactions, condensation reactions, and the use of specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole or benzoxazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one include other benzoxazines and oxadiazoles with different substituents. Examples include:

  • 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity

Biological Activity

The compound 4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule that integrates features from both oxadiazole and benzoxazine classes of compounds. These structural motifs are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound can be broken down into two main components:

  • Oxadiazole Ring : Known for its role in various biological activities including anticancer and antimicrobial effects.
  • Benzoxazine Structure : Associated with neuroprotective and anti-inflammatory properties.

The IUPAC name indicates the presence of both a methyl group and an ethylphenyl substituent, which may influence its pharmacological properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are involved in cancer progression and inflammatory responses .
  • Receptor Modulation : The benzoxazine component may interact with neurotransmitter receptors, potentially providing neuroprotective effects against conditions like stroke and neurodegeneration .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one under review have demonstrated cytotoxic activity against various cancer cell lines including:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)

The IC50 values for related oxadiazole compounds often fall within the range of 10–100 µM against these cell lines .

Antimicrobial Properties

Oxadiazoles are recognized for their antibacterial and antifungal activities. Research indicates that derivatives exhibit significant inhibitory effects against pathogens such as:

  • Staphylococcus aureus
  • Escherichia coli

These properties suggest potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The benzoxazine component is associated with anti-inflammatory activity. Compounds in this class have been found to reduce inflammation markers in vitro, indicating their potential utility in chronic inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on HeLa cells. The results indicated that modifications at the 5-position significantly enhanced activity, with some derivatives achieving IC50 values as low as 20 µM .
  • Antimicrobial Efficacy :
    • In another investigation, a derivative featuring a similar structure was tested against multiple bacterial strains. Results showed that it inhibited growth effectively at concentrations ranging from 50 to 200 µg/mL .

Data Summary

Activity TypeTarget Cells/OrganismsIC50/Effectiveness
AnticancerHeLa (cervical cancer)~20 µM
CaCo-2 (colon adenocarcinoma)~30 µM
AntimicrobialStaphylococcus aureus50–200 µg/mL
Escherichia coli50–200 µg/mL
Anti-inflammatoryVarious inflammatory markersSignificant reduction

Properties

IUPAC Name

4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-14-5-7-15(8-6-14)20-21-18(26-22-20)11-23-16-10-13(2)4-9-17(16)25-12-19(23)24/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGCMUGISCGCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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